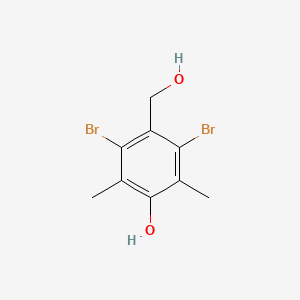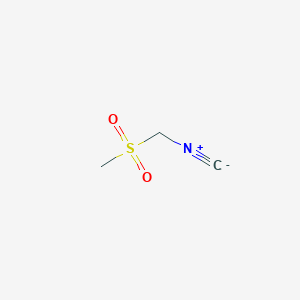
Isocyano(methanesulfonyl)methane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isocyano(methanesulfonyl)methane is an organosulfur compound characterized by the presence of both an isocyano group and a methanesulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of isocyano(methanesulfonyl)methane typically involves the reaction of methanesulfonyl chloride with an appropriate isocyanide precursor. One common method involves the reaction of methanesulfonyl chloride with methyl isocyanide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process typically includes steps such as purification and isolation of the final product to ensure it meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
Isocyano(methanesulfonyl)methane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The isocyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent side reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfonyl derivatives, while substitution reactions can produce a variety of functionalized compounds .
Wissenschaftliche Forschungsanwendungen
Isocyano(methanesulfonyl)methane has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound’s unique functional groups make it a valuable tool in biochemical studies, particularly in the study of enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of isocyano(methanesulfonyl)methane involves its ability to interact with various molecular targets through its isocyano and methanesulfonyl groups. These interactions can lead to covalent modifications of target molecules, affecting their function and activity. For example, the compound can inhibit bacterial enzymes by covalently binding to active site cysteines, leading to the disruption of essential metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanesulfonic acid: An organosulfur compound with similar sulfonyl group but lacks the isocyano group.
Methanesulfonyl chloride: A related compound used as a reagent in organic synthesis.
Tosylates and mesylates: Compounds with sulfonyl groups used as leaving groups in substitution reactions
Uniqueness
Isocyano(methanesulfonyl)methane is unique due to the presence of both isocyano and methanesulfonyl groups, which confer distinct reactivity and functional properties. This dual functionality makes it a versatile compound in various chemical and biological applications .
Eigenschaften
CAS-Nummer |
115084-04-3 |
|---|---|
Molekularformel |
C3H5NO2S |
Molekulargewicht |
119.14 g/mol |
IUPAC-Name |
isocyano(methylsulfonyl)methane |
InChI |
InChI=1S/C3H5NO2S/c1-4-3-7(2,5)6/h3H2,2H3 |
InChI-Schlüssel |
VYUZAWHIOAWCTR-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C[N+]#[C-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


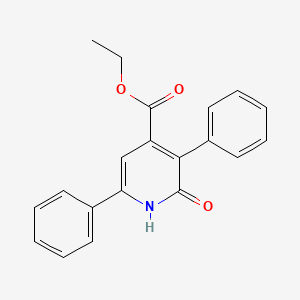
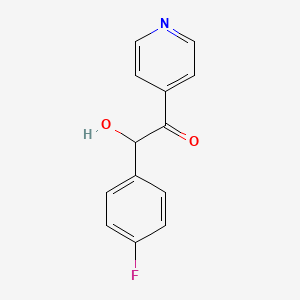
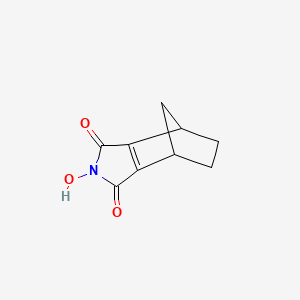

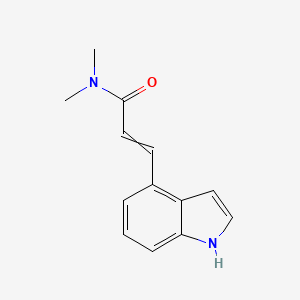
![1-Ethyl-4-[2-(4-methylphenyl)ethenyl]pyridin-1-ium iodide](/img/structure/B14294012.png)


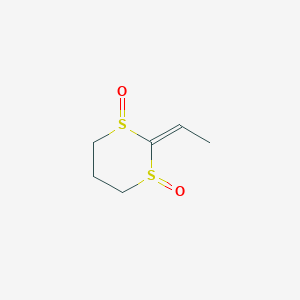
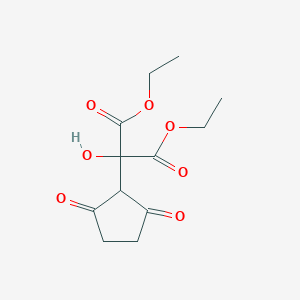
![2-[(14-Bromotetradecyl)oxy]oxane](/img/structure/B14294040.png)
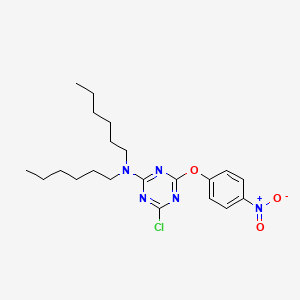
![2,3,20,23,27-Pentahydroxy-6-methoxy-4-methyl-18,25-dioxo-15-azaheptacyclo[14.12.0.02,7.03,14.08,13.017,26.019,24]octacosa-1(28),5,8,10,12,16,19,21,23,26-decaene-5-carboxylic acid](/img/structure/B14294052.png)
